molecular formula C8H9NO2S B2533908 4-Pyridinecarboxylic acid, 1,2-dihydro-2-thioxo-, ethyl ester CAS No. 90005-68-8

4-Pyridinecarboxylic acid, 1,2-dihydro-2-thioxo-, ethyl ester

Cat. No.: B2533908
CAS No.: 90005-68-8
M. Wt: 183.23
InChI Key: ZOQQGKUJVJZLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinecarboxylic acid, 1,2-dihydro-2-thioxo-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a carboxylic acid group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxylic acid, 1,2-dihydro-2-thioxo-, ethyl ester typically involves the reaction of 4-pyridinecarboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction conditions often include heating under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxylic acid, 1,2-dihydro-2-thioxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Pyridinecarboxylic acid, 1,2-dihydro-2-thioxo-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxylic acid, 1,2-dihydro-2-thioxo-, ethyl ester involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxylic acid, ethyl ester: Lacks the thioxo group, which may result in different chemical reactivity and biological activity.

    2-Pyridinecarboxylic acid, ethyl ester: Similar structure but with the carboxylic acid group in a different position, leading to different properties.

Uniqueness

The presence of the thioxo group in 4-Pyridinecarboxylic acid, 1,2-dihydro-2-thioxo-, ethyl ester distinguishes it from other similar compounds

Properties

IUPAC Name

ethyl 2-sulfanylidene-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-2-11-8(10)6-3-4-9-7(12)5-6/h3-5H,2H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQQGKUJVJZLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=S)NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.